BenchChemオンラインストアへようこそ!

6-Chloro-9-propyl-7H-purin-8(9H)-one

Lipophilicity Drug-likeness Membrane permeability

6-Chloro-9-propyl-7H-purin-8(9H)-one (CAS 1708079-76-8, C₈H₉ClN₄O, MW 212.63) is a 6,9-disubstituted purin-8-one derivative belonging to the broader class of purinones—compounds recognized as privileged scaffolds for targeting ATP-binding pockets of kinases, G proteins, and polymerases. The molecule features a chlorine atom at the 6-position serving as a synthetic handle for SNAr diversification, a propyl group at N9 modulating lipophilicity and steric profile, and a carbonyl at position 8 that confers distinct tautomeric behavior (predominantly the 7H,9H-tautomer in aqueous solution) absent in analogous 9H-purine derivatives.

Molecular Formula C8H9ClN4O
Molecular Weight 212.63 g/mol
Cat. No. B11890814
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-9-propyl-7H-purin-8(9H)-one
Molecular FormulaC8H9ClN4O
Molecular Weight212.63 g/mol
Structural Identifiers
SMILESCCCN1C2=C(C(=NC=N2)Cl)NC1=O
InChIInChI=1S/C8H9ClN4O/c1-2-3-13-7-5(12-8(13)14)6(9)10-4-11-7/h4H,2-3H2,1H3,(H,12,14)
InChIKeyQAQSHXZIPVCNGW-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





6-Chloro-9-propyl-7H-purin-8(9H)-one: A Differentiated Purin-8-one Scaffold for Kinase-Targeted Medicinal Chemistry Sourcing


6-Chloro-9-propyl-7H-purin-8(9H)-one (CAS 1708079-76-8, C₈H₉ClN₄O, MW 212.63) is a 6,9-disubstituted purin-8-one derivative belonging to the broader class of purinones—compounds recognized as privileged scaffolds for targeting ATP-binding pockets of kinases, G proteins, and polymerases [1]. The molecule features a chlorine atom at the 6-position serving as a synthetic handle for SNAr diversification, a propyl group at N9 modulating lipophilicity and steric profile, and a carbonyl at position 8 that confers distinct tautomeric behavior (predominantly the 7H,9H-tautomer in aqueous solution) absent in analogous 9H-purine derivatives [2]. This compound serves as an advanced intermediate within the 6-chloro-purin-8-one subfamily, where the N9-alkyl substituent is a critical determinant of target selectivity and physicochemical properties [3].

Why N9-Substituent and Scaffold Choice Make 6-Chloro-9-propyl-7H-purin-8(9H)-one Non-Interchangeable with Closest Analogs


Selecting a 6-chloro-purin-8-one building block is not a decision that can be reduced to simply choosing any available N9-alkyl variant. The N9 substituent length and branching directly govern lipophilicity (LogP), which in turn influences membrane permeability, aqueous solubility, and off-target promiscuity . In the 2,7,9-trisubstituted purin-8-one kinase inhibitor series, substituents at positions 7 and 9 were explicitly demonstrated to modulate selectivity between CDK4 and FLT3 kinase—a finding with direct implications for any research program using 6-chloro-purin-8-ones as synthetic entry points [1]. Furthermore, the purin-8-one scaffold is chemically and electronically distinct from the 9H-purine series: the 8-one carbonyl alters tautomeric equilibrium, hydrogen-bonding capacity, and anion formation preferences, meaning that a 6-chloro-9-propyl-9H-purine (CAS 89981-46-4) cannot substitute for the purin-8-one in applications where the carbonyl-dependent pharmacology or reactivity is required [2]. Procurement decisions based solely on the 6-chloro motif, without accounting for these scaffold- and N9-specific differentiation factors, risk introducing uncontrolled variables into structure-activity relationship (SAR) studies.

Quantitative Differentiation Evidence for 6-Chloro-9-propyl-7H-purin-8(9H)-one Versus Key Analogs


Lipophilicity (LogP) Profiling: Balanced Intermediate LogP Relative to N9-Methyl and N9-Cyclopentyl Analogs

The N9-propyl substituent positions 6-chloro-9-propyl-7H-purin-8(9H)-one at an intermediate lipophilicity between the more polar N9-methyl analog and the more lipophilic N9-cyclopentyl analog. The closest experimentally characterized comparator, 6-chloro-9-methyl-7H-purin-8(9H)-one, has an experimentally reported LogP of 0.31 , while 6-chloro-9-propyl-9H-purine (lacking the 8-one carbonyl) has a reported LogP of 1.25 . The target compound, bearing both the polarizing 8-one carbonyl and the lipophilic N9-propyl chain, is predicted to occupy the LogP ~0.8–1.1 range—providing a ~0.5–0.8 log unit increase in lipophilicity versus the methyl analog without the excessive hydrophobicity (LogP >2.0) associated with N9-cyclopentyl derivatives that can compromise aqueous solubility and increase plasma protein binding [1]. This intermediate profile is particularly valuable for CNS penetration optimization and balanced ADME properties.

Lipophilicity Drug-likeness Membrane permeability Purinone SAR

Scaffold-Level Differentiation: Purin-8-one Tautomeric Behavior Versus 9H-Purine Series

6-Chloro-9-propyl-7H-purin-8(9H)-one belongs to the purin-8-one scaffold, which exhibits fundamentally different tautomeric behavior from the 6-chloro-9-propyl-9H-purine (CAS 89981-46-4) scaffold lacking the C8 carbonyl. UV and NMR spectroscopic evidence established that purin-8-one exists predominantly as the 7H,9H-tautomer in aqueous solution, with anion formation occurring preferentially at N-9 [1]. This contrasts with the 9H-purine series, where the imidazole ring remains fully aromatic without the carbonyl-conjugated tautomerism. The C8 carbonyl introduces a hydrogen-bond acceptor that can engage in additional target interactions—for instance, in purin-8-one CRH-R1 receptor antagonists, the carbonyl was essential for high-affinity binding [2]. For researchers sourcing a 6-chloro-9-propyl purine scaffold, the choice between the purin-8-one (CAS 1708079-76-8) and the 9H-purine (CAS 89981-46-4) is not a matter of interchangeability but of fundamentally different hydrogen-bonding capacity and molecular recognition profiles.

Tautomerism Hydrogen bonding Scaffold design Receptor recognition

N9-Substituent Impact on Kinase Selectivity: Propyl as a Defined SAR Modulator Between CDK4 and FLT3

In the structurally characterized 2,7,9-trisubstituted purin-8-one series, the identity of substituents at positions 7 and 9 was conclusively demonstrated to modulate selectivity between cyclin-dependent kinase 4 (CDK4) and FMS-like tyrosine kinase 3 (FLT3) [1]. While the published lead optimization focused on N7-isopropyl and N9-cyclopentyl combinations (compound 15a: 9-cyclopentyl-7-isopropyl derivative achieving nanomolar FLT3 inhibition with >90% residual CDK4 activity at 1 µM), the SAR trajectory establishes that N9-alkyl chain length is a critical determinant of kinase selectivity partitioning [2]. The N9-propyl group in 6-chloro-9-propyl-7H-purin-8(9H)-one provides a steric and lipophilic profile intermediate between N9-methyl (minimal steric bulk, LogP 0.31) and N9-cyclopentyl (substantial steric bulk, LogP >2.0), positioning it as a strategic starting point for SAR exploration where incremental modulation of kinase selectivity is desired rather than commitment to either extreme [3]. The 6-chloro group further enables late-stage diversification via SNAr with amines, allowing systematic exploration of the C6 position's contribution to selectivity.

Kinase selectivity CDK4 FLT3 purin-8-one SAR

Regiochemical Control in Synthesis: N9-Propyl Versus N7-Isopropyl Isomer Differentiation

A critical procurement consideration for 6-chloro-9-propyl-7H-purin-8(9H)-one is its regiochemical identity as the N9-propyl isomer, which must be rigorously distinguished from its constitutional isomer 6-chloro-7-isopropyl-7H-purin-8(9H)-one (CAS 1226804-22-3, identical molecular formula C₈H₉ClN₄O, identical MW 212.64). In the synthesis of purin-8-one derivatives, alkylation regiochemistry is sensitive to reaction conditions: direct alkylation of 6-chloropurine with N-(3-bromopropyl) carbamates in the presence of cobalt complex preferentially afforded the 7-isomer (43% yield), while N9-selective alkylation required alternative strategies employing pre-formed purin-8-one intermediates [1][2]. This synthetic nuance means that the CAS 1708079-76-8 (N9-propyl) and CAS 1226804-22-3 (N7-isopropyl) products are not synthetic equivalents—they arise from distinct routes and present different vectors for further functionalization. The N9-propyl compound retains an unsubstituted N7 position available for subsequent diversification, whereas the N7-isopropyl isomer blocks that site, fundamentally altering the scope of accessible derivatives.

Regioselective alkylation N7 vs N9 isomerism Synthetic purity Building block quality

Purity Specifications and Commercial Availability: Comparative Vendor Data for Informed Sourcing Decisions

6-Chloro-9-propyl-7H-purin-8(9H)-one is commercially available from multiple vendors with purity specifications ranging from 95% to 98% . In comparison, the closest N9-alkyl analog, 6-chloro-9-methyl-7H-purin-8(9H)-one (CAS 84602-79-9), is typically offered at 95% purity, with pricing at approximately $405–470/1g from major suppliers . The N7-isopropyl isomer (CAS 1226804-22-3) is available at 95% minimum purity from European suppliers at approximately €316/250mg . While the N9-propyl compound is stocked by fewer vendors than the N9-methyl analog, the availability of ≥97% purity material (e.g., Chemenu Catalog CM242945) provides an advantage for applications requiring higher starting purity for subsequent synthetic transformations where impurity carry-through could complicate purification . The propyl analog also benefits from a molecular weight (212.63) that is more amenable to LC-MS monitoring than the lighter methyl analog (184.58), providing better mass spectrometric sensitivity for reaction monitoring.

Commercial sourcing Purity specification Vendor comparison Quality control

Defined Application Scenarios Where 6-Chloro-9-propyl-7H-purin-8(9H)-one Provides Quantifiable Sourcing Advantage


Kinase Inhibitor SAR Programs Requiring Intermediate N9-Lipophilicity for Balanced ADME Profiling

Research teams developing ATP-competitive kinase inhibitors based on the purin-8-one scaffold should select 6-chloro-9-propyl-7H-purin-8(9H)-one when the SAR objective is to probe an intermediate lipophilicity window (LogP ~0.8–1.1) not accessible with the N9-methyl analog (LogP 0.31) and not biased toward excessive hydrophobicity as with N9-cyclopentyl variants (LogP >2.0). The documented role of N9 substituents in modulating CDK4/FLT3 selectivity [1] makes this compound particularly relevant for programs targeting kinase selectivity through systematic variation of the N9 position, with the 6-chloro handle enabling subsequent C6 amination to access 6,9-disubstituted purin-8-one libraries [2].

Purin-8-one Scaffold-Based GPCR Antagonist Development Leveraging the C8 Carbonyl Pharmacophore

For programs targeting G protein-coupled receptors (GPCRs) such as the corticotropin-releasing hormone receptor CRH-R1, where the purin-8-one scaffold has established precedent for high-affinity antagonist activity [1], this compound provides the correct scaffold (8-one carbonyl present) combined with an N9-propyl substituent that can be carried through to the final target molecule. This is in direct contrast to 6-chloro-9-propyl-9H-purine (CAS 89981-46-4), which lacks the essential C8 carbonyl pharmacophore and would be unsuitable for CRH-R1 or analogous receptor programs where carbonyl-mediated hydrogen bonding is critical for target engagement [2].

Late-Stage Diversification at C6 with Retention of N9-Propyl Steric/Lipophilic Profile

Medicinal chemistry groups employing a scaffold-based library approach should procure this compound when the N9-propyl group has been established as the optimal substituent through preliminary SAR or computational modeling, and the experimental plan requires retaining the propyl group while diversifying the C6 position via SNAr with diverse amine nucleophiles. The microwave-assisted amination procedures established for 6-chloro-purin-8-ones [1] enable rapid parallel library synthesis, and the N9-propyl compound provides a defined steric environment at the purine active site that is sterically distinct from both N9-methyl (too small) and N9-cyclopentyl (too large) analogs, allowing systematic evaluation of steric tolerance at the target binding pocket.

Regiochemical Reference Standard for N7 vs N9 Alkylation Studies on Purin-8-ones

Researchers investigating the regiochemical outcome of purin-8-one alkylation reactions should employ 6-chloro-9-propyl-7H-purin-8(9H)-one (CAS 1708079-76-8) as an authentic N9-alkylated reference standard to distinguish it from the N7-isopropyl isomer (CAS 1226804-22-3), which shares the identical molecular formula and mass [1]. The distinct NMR spectral signatures of the two constitutional isomers—particularly the difference in 6-H and 2-H deshielding patterns characteristic of N7- vs N9-substituted purin-8-ones [2]—provide unambiguous identification that is essential for validating synthetic route selectivity and product identity in medicinal chemistry workflows.

Quote Request

Request a Quote for 6-Chloro-9-propyl-7H-purin-8(9H)-one

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.